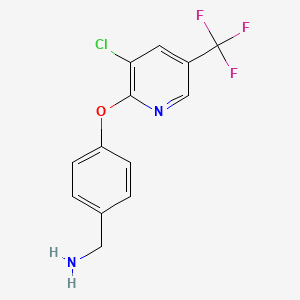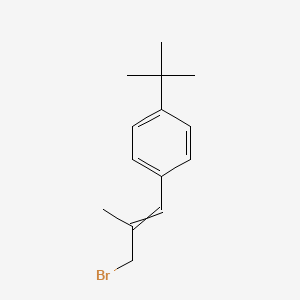
2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with ethyl and methyl groups, and an ethylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine typically involves the alkylation of 2-ethyl-4-methylimidazole with an appropriate alkylating agent. One common method is the reaction of 2-ethyl-4-methylimidazole with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The ethylamine side chain can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-methylimidazole: Lacks the ethylamine side chain but shares the imidazole core structure.
1-Cyanomethyl-2-ethyl-4-methylimidazole: Contains a cyano group instead of the ethylamine side chain.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Similar structure with a propanenitrile group.
Uniqueness
2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine is unique due to the presence of both the ethyl and methyl groups on the imidazole ring and the ethylamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-(2-ethyl-4-methylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-8-10-7(2)6-11(8)5-4-9/h6H,3-5,9H2,1-2H3 |
Clé InChI |
RAGYBECFIRFLOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN1CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-indol-4-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B8287559.png)





![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)
![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)





